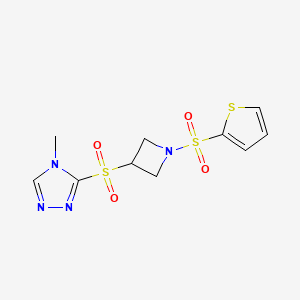

4-methyl-3-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)sulfonyl)-4H-1,2,4-triazole

Description

Contextual Background of Sulfonyl-Triazole Compounds

Sulfonyl-triazoles occupy a critical niche in medicinal chemistry due to their unique electronic and steric properties. The 1,2,4-triazole nucleus, a five-membered aromatic ring with three nitrogen atoms, provides a planar geometry that facilitates π-π stacking and hydrogen-bonding interactions with biological targets. The introduction of sulfonyl groups (-SO~2~) at strategic positions enhances these interactions by acting as hydrogen-bond acceptors and improving solubility profiles. For instance, sulfonyl modifications in triazole derivatives have been shown to increase binding affinity to fungal CYP51 enzymes, a key target in antifungal therapy. The dual sulfonyl groups in 4-methyl-3-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)sulfonyl)-4H-1,2,4-triazole likely amplify these effects, enabling robust interactions with both hydrophobic and polar regions of enzyme active sites.

Emergence as Bioactive Scaffolds in Drug Discovery

The integration of sulfonyl-triazoles with azetidine and thiophene moieties reflects a deliberate strategy to enhance bioactivity. Azetidine, a four-membered saturated ring, introduces conformational rigidity, which can reduce entropy penalties during target binding. Thiophene sulfonyl groups contribute electron-withdrawing effects, stabilizing the triazole ring and modulating electronic distribution for optimal interactions with microbial or mammalian enzymes. For example, structurally analogous compounds, such as carvacrol-derived triazole-sulfonates, have demonstrated potent antibacterial activity against Streptococcus pneumoniae (IC~50~: 15.28–62.53 μg/mL) by disrupting biofilm formation and cell wall synthesis. Similarly, clinafloxacin-triazole hybrids bearing sulfonyl linkages exhibited enhanced activity against methicillin-resistant Staphylococcus aureus (MIC: 0.25–1 μg/mL). These findings underscore the scaffold’s versatility in addressing antimicrobial resistance.

Historical Development of Triazole-Based Electrophiles

The synthesis of triazole electrophiles has evolved significantly since the advent of Huisgen azide-alkyne cycloaddition, which enabled regioselective 1,2,3-triazole formation. However, 1,2,4-triazoles, including the subject compound, are typically synthesized via cyclocondensation reactions between acylhydrazides and orthoesters or via microwave-assisted methods that improve yield and purity. The incorporation of sulfonyl groups emerged as a pivotal advancement, with sulfonation reactions using sulfonyl chlorides becoming a standard method to introduce these moieties. For instance, the synthesis of 1,2,4-triazole-thioether derivatives via sulfonation of myrtenal intermediates resulted in antifungal agents with 90–98% inhibition rates against Phyllosticta piricola. These historical developments laid the groundwork for complex derivatives like this compound.

Position within Contemporary Heterocyclic Chemistry Research

In modern heterocyclic chemistry, this compound exemplifies the trend toward molecular hybridization—combining multiple pharmacophores to overcome resistance and improve efficacy. The thiophene sulfonyl group, for instance, is a bioisostere of phenyl sulfonyl groups, offering improved metabolic stability and reduced toxicity. Contemporary research has focused on optimizing such hybrids for dual-target inhibition. A 2022 study highlighted triazole-thiazole hybrids as potent inhibitors of SARS-CoV-2 main protease (M~pro~), with sulfonyl groups critical for binding to the catalytic dyad. Similarly, 1,2,4-triazole-pyrimidine hybrids demonstrated remarkable activity against multidrug-resistant Escherichia coli (MIC: 0.43–0.75 μg/mL), surpassing conventional antibiotics like ciprofloxacin. These advances position sulfonyl-triazoles as central scaffolds in the development of next-generation therapeutics.

Table 1: Comparative Bioactivity of Sulfonyl-Triazole Derivatives

Properties

IUPAC Name |

4-methyl-3-(1-thiophen-2-ylsulfonylazetidin-3-yl)sulfonyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4S3/c1-13-7-11-12-10(13)20(15,16)8-5-14(6-8)21(17,18)9-3-2-4-19-9/h2-4,7-8H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCPRRSITJUIMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)sulfonyl)-4H-1,2,4-triazole typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the azetidine and thiophene sulfonyl groups through nucleophilic substitution and sulfonylation reactions, respectively. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product might involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)sulfonyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl groups can be reduced to thiols or sulfides under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl groups can produce thiols or sulfides.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Triazole derivatives have been extensively studied for their antimicrobial activities. The specific compound has shown promising results against various strains of bacteria and fungi. Research indicates that triazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

Research has indicated that triazole derivatives may exhibit significant anticancer properties. For instance, similar compounds have been shown to induce apoptosis in cancer cells by targeting tubulin and disrupting microtubule formation. This action leads to cell cycle arrest and subsequent cell death, particularly in breast cancer cell lines . The ability of these compounds to destabilize microtubules suggests their potential as chemotherapeutic agents.

Anti-inflammatory Effects

Some studies have reported that triazole derivatives possess anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. The synthesized compounds demonstrated lower acute toxicity while maintaining effective anti-inflammatory activity, indicating their potential for therapeutic applications in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of 4-methyl-3-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)sulfonyl)-4H-1,2,4-triazole typically involves multi-step reactions starting from easily accessible precursors. The key steps often include:

- Formation of the Triazole Ring: Utilizing methods such as cyclization reactions involving hydrazines or other nitrogen-containing compounds.

- Sulfonylation Reactions: Introducing thiophenes and sulfonyl groups through electrophilic aromatic substitution or nucleophilic attack mechanisms.

These synthetic strategies allow for the modification of various functional groups to optimize biological activity and selectivity.

Case Study 1: Anticancer Activity in MCF-7 Cells

A study evaluated the antiproliferative effects of a related triazole compound in MCF-7 breast cancer cells. The results demonstrated significant inhibition of cell proliferation, with IC50 values indicating potent activity. Mechanistic studies revealed that the compound induced mitotic catastrophe through tubulin destabilization .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of a series of triazole derivatives against common pathogens. The results indicated strong antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that these compounds could be developed into effective treatments for bacterial infections .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-methyl-3-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)sulfonyl)-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The triazole and azetidine rings can form hydrogen bonds and hydrophobic interactions with target proteins, while the thiophene sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its dual sulfonyl groups and azetidine-thiophene architecture. Comparisons with related compounds highlight the impact of substituents on activity:

Key Observations :

- Sulfonyl vs. Thioether Groups : Sulfonyl derivatives (e.g., methanesulfonyl in , ethylsulfonyl in ) generally exhibit higher metabolic stability and lower toxicity than thioether analogs (e.g., thiadiazole-thioether in ). The target compound’s dual sulfonyl groups may further enhance stability and bioavailability.

- Thiophene vs. Phenyl Substituents : Thiophene-containing compounds (e.g., ) often show improved pharmacokinetics due to π-π stacking interactions with biological targets, compared to phenyl analogs .

- Azetidine vs.

Pharmacological Activity Trends

- Anticonvulsant Activity : Alkoxy-phenyl triazoles (e.g., compound 5f ) demonstrate potent anticonvulsant effects, with PI values exceeding carbamazepine. The target compound’s sulfonyl-thiophene architecture may offer similar or enhanced efficacy, though empirical validation is needed.

- Anti-hyperreflexia : Sulfonyl-substituted triazoles (e.g., ED₅₀ = 8.5 mg/kg ) show strong oral efficacy, suggesting the target compound’s sulfonyl groups could support central nervous system penetration.

- Antimicrobial Potential: Thiadiazole-thioether triazoles and sulfonyl derivatives exhibit antimicrobial activity, implying the target compound’s dual sulfonyl groups may synergize with the thiophene moiety for broad-spectrum effects.

Biological Activity

4-Methyl-3-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)sulfonyl)-4H-1,2,4-triazole is a novel compound that belongs to the triazole family, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 348.4 g/mol. Its structure includes a triazole ring and sulfonyl groups which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₄O₄S₃ |

| Molecular Weight | 348.4 g/mol |

| CAS Number | 2034522-37-5 |

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with triazole moieties exhibit significant antibacterial and antifungal activities. For instance, in a study assessing various triazole derivatives, it was found that those similar to this compound demonstrated moderate to good activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Case Study: Antimicrobial Screening

In one study, the synthesized triazole derivatives were screened against several bacterial strains. The results showed inhibition zones ranging from 15 to 25 mm for the most active compounds. The minimum inhibitory concentration (MIC) values were also determined, indicating effective concentrations for bacterial inhibition .

Anti-inflammatory Activity

The anti-inflammatory potential of triazoles has been explored in various studies. A notable study reported that certain triazole derivatives exhibited anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of the cyclooxygenase pathway .

Research Findings:

In vitro assays demonstrated that compounds similar to this compound significantly reduced inflammation markers in cultured cells .

Anticancer Activity

Emerging research suggests that triazole derivatives may possess anticancer properties. The presence of sulfonamide groups has been linked to enhanced cytotoxic effects against various cancer cell lines. Studies have shown that specific triazoles can induce apoptosis in tumor cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Example Study:

In a recent investigation, a series of triazole compounds were tested against breast cancer cell lines. Results indicated that several derivatives led to a decrease in cell viability by over 50% at concentrations below 20 µM .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-methyl-3-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)sulfonyl)-4H-1,2,4-triazole?

- The compound is synthesized via multi-step sulfonylation reactions. A typical approach involves:

Azetidine sulfonylation : Reacting azetidine with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form 1-(thiophen-2-ylsulfonyl)azetidine .

Triazole core functionalization : Introducing the second sulfonyl group to the 1,2,4-triazole ring using sulfonic acid derivatives (e.g., chlorosulfonic acid) in anhydrous solvents like dichloromethane .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product. Confirm purity via HPLC or TLC .

Q. How is the structure of this compound validated experimentally?

- Spectroscopic techniques :

- ¹H/¹³C NMR : Assign peaks based on electronic environments (e.g., sulfonyl groups deshield adjacent protons) .

- IR spectroscopy : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) functional groups .

Q. What preliminary biological assays are recommended to assess its bioactivity?

- Antimicrobial testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Report MIC (Minimum Inhibitory Concentration) values .

- Antifungal assays : Test against C. albicans using agar diffusion methods .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved?

- Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for sulfonyl and azetidine protons .

- X-ray crystallography : Determine the crystal structure using SHELX or OLEX2. Refinement with SHELXL resolves bond-length/angle discrepancies .

- DFT calculations : Compare experimental NMR/IR data with theoretical predictions (e.g., B3LYP/6-31G(d)) to validate assignments .

Q. What strategies optimize regioselectivity during sulfonylation of the triazole ring?

- Steric/electronic control : Use bulky bases (e.g., DBU) to direct sulfonylation to the less hindered nitrogen.

- Temperature modulation : Lower temperatures (-10°C) favor kinetic control, reducing byproduct formation .

- Protecting groups : Temporarily block reactive sites (e.g., with Boc groups) to ensure selective functionalization .

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Variable substituents : Modify the azetidine sulfonyl group (e.g., replace thiophene with phenyl or pyridine) and assess bioactivity changes .

- Core modifications : Compare 1,2,4-triazole with 1,2,3-triazole derivatives to evaluate ring stability and activity .

- Quantitative SAR (QSAR) : Use molecular docking (AutoDock Vina) to predict binding affinities against target enzymes (e.g., fungal CYP51) .

Q. What computational methods predict solubility and stability under physiological conditions?

- Solubility prediction : Use COSMO-RS or Abraham solvation parameters in solvents like PBS (pH 7.4) .

- Degradation studies : Perform accelerated stability testing (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .

Methodological Guidance for Data Contradictions

Q. How to address discrepancies between theoretical (DFT) and experimental spectroscopic data?

- Basis set optimization : Test higher-level basis sets (e.g., 6-311++G(d,p)) for improved accuracy in vibrational frequency calculations .

- Solvent effects : Include implicit solvent models (e.g., PCM) in DFT to mimic experimental conditions .

Q. What experimental controls are critical in bioactivity assays to avoid false positives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.